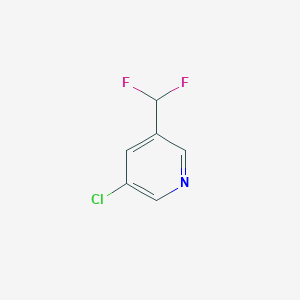

3-Chloro-5-(difluoromethyl)pyridine

描述

Structure

3D Structure

属性

IUPAC Name |

3-chloro-5-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-5-1-4(6(8)9)2-10-3-5/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQYBNCMPQHBDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 5 Difluoromethyl Pyridine

Established Synthetic Routes to 3-Chloro-5-(difluoromethyl)pyridine

While a single, universally established route for the synthesis of this compound is not extensively documented in publicly available literature, its preparation can be inferred from established methods for analogous compounds and general synthetic transformations in pyridine (B92270) chemistry. The key challenges in its synthesis are the regioselective introduction of two different halogen-containing groups at the 3- and 5-positions and the specific formation of the difluoromethyl group.

The construction of the substituted pyridine core is a fundamental aspect of the synthesis of this compound. This can be achieved by building the heterocyclic ring from acyclic precursors or by modifying an existing pyridine ring.

One approach to synthesizing the target molecule is to construct the pyridine ring from acyclic starting materials where one of the components already contains the difluoromethyl group. While specific examples for this compound are not prevalent, the synthesis of related substituted pyridines, such as 2-(trifluoromethyl)nicotinic acid derivatives, has been achieved through the synthesis of the pyridine ring from simple fluorinated precursors. nih.gov This general strategy can be adapted by utilizing a difluoromethyl-containing building block in a suitable cyclization reaction to form the pyridine ring, which can then be subsequently chlorinated.

For instance, a plausible route could involve the condensation of a difluoromethyl-containing ketone or enamine with a suitable partner to form a dihydropyridine (B1217469) intermediate, which is then oxidized to the corresponding pyridine. The regioselectivity of the subsequent chlorination would be a critical step in this approach.

A more common and often more practical approach is the derivatization of a pre-existing substituted pyridine. This involves starting with a pyridine derivative that already has one or more of the desired functional groups and then introducing the remaining substituents in a regioselective manner.

For example, a synthetic route could commence with a commercially available chloropyridine, such as 3-chloropyridine (B48278), and then introduce the difluoromethyl group at the 5-position. Alternatively, one could start with a pyridine bearing a group at the 5-position that can be converted into a difluoromethyl group, followed by chlorination at the 3-position. A patent for producing 3-chloro-5-trifluoromethylpyridine derivatives describes reacting a 5-trifluoromethylpyridine derivative with chlorine in the vapor phase in the presence of a catalyst. google.com A similar approach could be envisioned for a 5-(difluoromethyl)pyridine precursor.

A summary of potential precursor pyridine scaffolds is presented in the table below.

| Starting Pyridine Scaffold | Potential Transformation |

| 3-Chloropyridine | Regioselective difluoromethylation at the 5-position. |

| 5-Bromopyridine | Halogen-metal exchange followed by reaction with a difluoromethylating agent, then conversion of the bromo group to a chloro group. |

| Pyridine-3-carbaldehyde | Conversion of the aldehyde to a difluoromethyl group, followed by chlorination. |

| 3,5-Dihalopyridine | Selective conversion of one halo group to a difluoromethyl group. |

The introduction of the difluoromethyl group (-CF2H) is a key transformation in the synthesis of the target compound. This can be accomplished through various methods, including halogen exchange reactions or direct difluoromethylation.

A well-established method for the synthesis of fluorinated compounds is the exchange of chlorine or bromine atoms for fluorine. In the context of synthesizing this compound, a plausible precursor would be 3-chloro-5-(dichloromethyl)pyridine. The dichloromethyl group can be converted to a difluoromethyl group via a halogen exchange reaction, often using a fluorinating agent such as antimony trifluoride (SbF3) or hydrogen fluoride (B91410) (HF).

For example, a patent describes the preparation of 3-chloro-5-(trifluoromethyl)-2-(dichloromethyl)pyridine from 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209). prepchem.com While this example illustrates the formation of a dichloromethyl group, the subsequent conversion to a difluoromethyl group would be a logical next step. The synthesis of 2-fluoro-3-chloro-5-trifluoromethylpyridine from 2,3-dichloro-5-trichloromethylpyridine via direct fluorination with reagents like anhydrous HF, KF, NaF, or SbF3 has also been documented. google.com This suggests that a similar transformation of a dichloromethyl group to a difluoromethyl group is feasible under appropriate conditions.

The general reaction for this transformation is as follows:

Where Py represents the 3-chloropyridin-5-yl moiety.

More modern approaches involve the direct introduction of the difluoromethyl group onto the pyridine ring. Recent advances in organic synthesis have led to the development of reagents and methods for the regioselective C-H difluoromethylation of heterocycles.

One such method involves the use of organic photoredox catalysis for the direct difluoromethylation of heterocycles using reagents like sodium difluoromethanesulfonate (CF2HSO2Na) as a difluoromethyl radical precursor. nih.gov This method offers an advantage as it may not require pre-functionalization of the pyridine ring.

Furthermore, a strategy for the site-selective difluoromethylation of pyridines at the meta-position has been developed. uni-muenster.de This method utilizes the temporary dearomatization of the pyridine ring to activate it for reaction with a difluoromethylating agent. Given that the target compound has a chlorine atom at the 3-position, which is a meta-position relative to the nitrogen, this approach could be highly effective for the synthesis of this compound from 3-chloropyridine. The reaction would proceed by introducing the difluoromethyl group at the vacant 5-position.

A summary of reagents for difluoromethylation is provided below.

| Reagent/Method | Description |

| Diethyl (bromodifluoromethyl)phosphonate | A common reagent for nucleophilic difluoromethylation. |

| Trimethyl(difluoromethyl)silane (TMSCF2H) | A versatile reagent for both nucleophilic and radical difluoromethylation. |

| Sodium Chlorodifluoroacetate | A precursor for the in situ generation of difluorocarbene. |

| (Difluoromethyl)triphenylphosphonium salts | Reagents for ylide-based difluoromethylation reactions. |

| Photoredox Catalysis with CF2HSO2Na | A modern method for direct C-H difluoromethylation. nih.gov |

Introduction of the Chlorine Substituent at the 3-Position

The introduction of a chlorine atom at the 3-position of a pyridine ring, particularly one already bearing a difluoromethyl group, presents a synthetic challenge due to the electron-deficient nature of the pyridine nucleus. Electrophilic aromatic substitution on pyridine is generally sluggish and often requires harsh reaction conditions. However, the 3-position is the most susceptible to electrophilic attack as it avoids the formation of an unstable intermediate with a positive charge on the nitrogen atom.

One potential pathway involves the direct chlorination of a 5-(difluoromethyl)pyridine precursor. This transformation typically requires a strong electrophilic chlorine source and a catalyst to overcome the inherent low reactivity of the pyridine ring. Analogous to the synthesis of 3-chloro-5-(trifluoromethyl)pyridine, a vapor-phase chlorination process can be envisioned. google.com In such a process, the 5-(difluoromethyl)pyridine would be reacted with chlorine gas at elevated temperatures in the presence of a catalyst.

Another strategy involves a multi-step sequence via Zincke imine intermediates. This method temporarily dearomatizes the pyridine ring, rendering it more susceptible to electrophilic attack. The pyridine is first activated with a Zincke salt, followed by reaction with a chlorine source like N-chlorosuccinimide (NCS), and subsequent rearomatization to yield the 3-chlorinated product. chemrxiv.org

Advanced and Novel Synthetic Approaches

Recent advancements in synthetic organic chemistry have provided more sophisticated and efficient methods for the synthesis of functionalized pyridines like this compound. These approaches often focus on improving regioselectivity, yield, and sustainability.

A promising novel approach involves a site-selective C-H difluoromethylation of a pre-chlorinated pyridine. A recent 2024 study has demonstrated the direct difluoromethylation of pyridines at the meta-position (3-position relative to a substituent at the 1-position, or the 5-position in this case) through a temporary dearomatization strategy. uni-muenster.de This method utilizes a radical process with oxazino pyridine intermediates, which are readily accessible from pyridines. By starting with 3-chloropyridine, this method could directly lead to the desired this compound.

Alternatively, a palladium-catalyzed cross-coupling reaction represents a powerful tool for the introduction of the difluoromethyl group. Starting from a 3-chloro-5-halopyridine (e.g., 3-chloro-5-bromopyridine), a palladium catalyst in the presence of a suitable ligand and a difluoromethyl source can facilitate the formation of the target compound. nih.gov

Catalytic Systems in Difluoromethylation and Chlorination

Catalysis plays a pivotal role in the synthesis of this compound, enabling transformations that would otherwise be inefficient or unselective.

For the difluoromethylation step , palladium-based catalytic systems have shown significant promise. In the cross-coupling of a 3-chloro-5-halopyridine, a palladium precursor such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) is often employed in combination with a phosphine (B1218219) ligand. The choice of ligand is crucial for the reaction's success, influencing both yield and selectivity. Bidentate ligands with a wide bite angle, such as DPEPhos (bis(2-diphenylphosphinophenyl)ether), have been found to be effective. nih.gov The catalytic cycle involves oxidative addition of the halopyridine to the Pd(0) complex, transmetalation with a difluoromethylating agent, and subsequent reductive elimination to afford the product and regenerate the catalyst.

| Catalyst System | Substrate | Reagent | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd(dba)₂ / DPEPhos | 3-((benzyloxy)methyl)-5-bromopyridine | (SIPr)Ag(CF₂H) | DPEPhos | Toluene | 80 | 80 | nih.gov |

| Pd(dba)₂ / Xantphos | 3-((benzyloxy)methyl)-5-bromopyridine | (SIPr)Ag(CF₂H) | Xantphos | Toluene | 80 | 60 | nih.gov |

For the chlorination step , particularly in vapor-phase reactions, catalysts such as activated carbon or metal chlorides (e.g., chlorides of iron, antimony, copper, and zinc) are utilized. google.com These catalysts facilitate the electrophilic substitution of a hydrogen atom on the pyridine ring with chlorine. In solution-phase chlorination, Lewis acids or Brønsted acids can be used to activate the pyridine ring towards electrophilic attack.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. In the context of this compound synthesis, several strategies can be employed. researchgate.net

Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. The exploration of greener alternatives is a key aspect of sustainable synthesis. For instance, cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are considered more environmentally benign alternatives to solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF). nih.gov Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are also gaining attention as green reaction media due to their low volatility, high biodegradability, and ease of preparation. pku.edu.cn

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation in shorter reaction times compared to conventional heating. mdpi.com This can contribute to energy efficiency and a smaller environmental footprint.

Catalysis: The use of catalysts, as discussed in the previous section, is inherently a green principle as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions, thereby reducing energy consumption and waste generation. The development of recyclable catalysts further enhances the sustainability of the process.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing waste and energy consumption.

In palladium-catalyzed difluoromethylation , several parameters can be fine-tuned. The choice of the palladium precursor, ligand, base, and solvent all significantly impact the reaction outcome. For instance, in the difluoromethylation of heteroaryl bromides, a systematic screening of palladium sources (e.g., Pd(dba)₂, Pd(OAc)₂, PdCl₂) and ligands (e.g., DPEPhos, Xantphos, DPPF) is necessary to identify the optimal combination. nih.gov The molar ratio of the reactants and the catalyst loading are also critical variables. Increasing the equivalents of the difluoromethylating agent can sometimes improve the yield. nih.gov

| Parameter | Variation | Effect on Yield | Reference |

| Palladium Precursor | Pd(dba)₂, Pd(OAc)₂, PdCl₂ | Varied, Pd(dba)₂ often optimal | nih.gov |

| Ligand | DPEPhos, Xantphos, DPPF | Significant, DPEPhos showed higher yield | nih.gov |

| Equivalents of Reagent | 1.0 vs 1.3 | Increased yield with higher equivalents | nih.gov |

| Catalyst Loading | 5 mol% vs 2 mol% | Higher loading generally better, but needs optimization | nih.gov |

For the chlorination step , temperature and reaction time are key parameters. In vapor-phase chlorination, the temperature needs to be carefully controlled to achieve the desired regioselectivity and prevent over-chlorination or decomposition. The flow rate of the reactants and the nature of the catalyst bed are also important for optimizing the process. In solution-phase chlorination, the concentration of the reactants and the choice of solvent can influence the reaction rate and selectivity.

By systematically optimizing these parameters, it is possible to develop a robust and efficient synthesis of this compound with high yield and purity.

Chemical Reactivity and Transformation Studies of 3 Chloro 5 Difluoromethyl Pyridine

Nucleophilic Substitution Reactions of 3-Chloro-5-(difluoromethyl)pyridine

Nucleophilic Aromatic Substitution (SNAr) is a principal reaction pathway for halogenated pyridines, particularly when activated by electron-withdrawing groups. The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

In the pyridine (B92270) scaffold, the positions most activated toward nucleophilic attack are C2 and C4, as the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative ring nitrogen atom. quimicaorganica.org The C3 position, where the chlorine atom resides in this compound, is inherently less reactive because this direct resonance stabilization involving the nitrogen is not possible.

Consequently, forcing conditions, such as high temperatures, strong nucleophiles, and polar aprotic solvents, are often required to induce substitution at the C3 position. The reaction involves the attack of a nucleophile on the carbon atom bearing the chlorine, forming a transient Meisenheimer-like anion. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

The difluoromethyl (CHF₂) group at the C5 position plays a crucial role in modulating the reactivity of the C3-chlorine atom towards SNAr. The CHF₂ group is a potent electron-withdrawing group due to the strong inductive effect (-I) of the two fluorine atoms. This effect significantly reduces the electron density of the entire pyridine ring, enhancing its electrophilicity and making it more susceptible to attack by nucleophiles.

This electron-withdrawing influence helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy of the first, typically rate-determining, step. masterorganicchemistry.com While specific kinetic data for this compound is not widely documented, studies on analogous compounds, such as those with trifluoromethyl groups, confirm that strong electron-withdrawing substituents are essential for activating the ring for SNAr. rsc.orgresearchgate.net For example, the trifluoromethyl group has been shown to direct nucleophilic substitution to adjacent positions in dichloropyridine systems, underscoring the powerful activating nature of such fluorinated alkyl groups. researchgate.net

Electrophilic Aromatic Substitution on the Pyridine Ring of this compound

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is notoriously difficult compared to benzene. The ring nitrogen acts as an electron-withdrawing group via induction, deactivating the ring towards attack by electrophiles. Furthermore, under the acidic conditions typical for EAS, the nitrogen atom is readily protonated, creating a pyridinium (B92312) ion which is even more severely deactivated.

In the case of this compound, the ring is exceptionally deactivated towards electrophilic attack due to the cumulative effects of three deactivating entities:

The Pyridine Nitrogen: As a heteroatom, it strongly withdraws electron density from the ring carbons. In the presence of an electrophile's associated Lewis or Brønsted acid, it forms a positive cation, which massively increases its deactivating effect.

The C3-Chloro Group: Halogens are deactivating via their inductive effect, which outweighs their weak resonance-donating effect. They are ortho-, para-directing, meaning they would direct an incoming electrophile to positions C2, C4, and C6.

The C5-Difluoromethyl Group: The CHF₂ group is powerfully deactivating due to its strong inductive electron-withdrawing nature. It is a meta-directing group, meaning it would direct an incoming electrophile to positions C2, C4, and C6.

Considering these directing effects, all available positions (C2, C4, C6) are targeted by the directing effects of the C3-Cl and C5-CHF₂ groups. However, the overwhelming deactivation of the ring by the combination of the pyridinium nitrogen and two strong electron-withdrawing substituents makes electrophilic aromatic substitution practically unfeasible under standard conditions. Any potential reaction would require exceptionally harsh conditions and would likely result in low yields and a mixture of products.

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for the functionalization of halopyridines, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org

The C-Cl bond is the strongest among carbon-halogen bonds (excluding C-F), making aryl chlorides less reactive in the oxidative addition step—often the rate-determining step in the catalytic cycle—compared to their bromide and iodide counterparts. harvard.edunih.gov However, significant advances in catalyst design, particularly the development of catalysts bearing bulky, electron-rich trialkylphosphine or biarylphosphine ligands, have enabled the efficient coupling of unactivated aryl chlorides. nih.govorganic-chemistry.org

Common palladium-catalyzed reactions applicable to substrates like this compound include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond. libretexts.org

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.

Heck Coupling: Reaction with an alkene to form a C-C bond.

While specific examples for this compound are not prevalent in the surveyed literature, the general applicability of these methods to electron-deficient chloropyridines is well-established. nih.govjst.go.jp The table below shows representative conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on analogous chloropyridine substrates.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Chloropyridine Scaffolds

| Reaction Type | Halopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Ref. |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Chloropyridine derivative | Arylboronic acid | Pd(OAc)₂ / Dialkylbiphenylphosphine ligand | K₃PO₄ | Toluene/H₂O | Biarylpyridine | organic-chemistry.org |

| Buchwald-Hartwig | Dimethyl 5-chloropyridine-2,4-dicarboxylate | N-Alkylamine | Pd(OAc)₂ / Xantphos | DIPEA | 1,4-Dioxane | N-Arylpyridine | nih.gov |

| Suzuki-Miyaura | 2-Chloro-5-trifloylpyridine | Arylboronic acid | PdCl₂ (ligand-free) | KF | Acetonitrile | Biarylpyridine | nsf.gov |

Copper-Mediated Coupling Reactions

The chlorine atom on the pyridine ring of this compound represents a key site for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions. While specific examples detailing copper-mediated couplings with this exact substrate are not extensively documented in the surveyed literature, the general principles of copper catalysis are well-established for chloro-pyridines.

Copper-catalyzed reactions, such as the Ullmann condensation, are historically significant for forming carbon-oxygen or carbon-nitrogen bonds. More contemporary copper-mediated protocols are crucial for various transformations, including the synthesis of complex biomolecules. nih.gov The reactivity in these couplings is highly dependent on the choice of ligand, base, and solvent. nih.gov For instance, copper-catalyzed trifluoromethylation of heteroaryl bromides has been achieved using a (phen)CuCF3 reagent, demonstrating copper's utility in forming C-CF3 bonds with halogenated heterocycles. acs.org While this involves a different fluoroalkyl group and a different halogen, it underscores the potential for similar copper-mediated reactivity at the C-Cl bond of this compound.

Other Transition Metal-Catalyzed Functionalization of this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for functionalizing aryl and heteroaryl chlorides. acs.org Although specific studies on this compound are not detailed in the available research, the general applicability of these methods to similar substrates is well-documented. For related compounds like 2-chloro-5-(trifluoromethyl)pyridine (B1661970), palladium-catalyzed Suzuki-Miyaura and Heck couplings have been used to form C-C bonds at the position bearing the chlorine atom.

The development of bulky, electron-rich phosphine (B1218219) ligands such as P(t-Bu)3 and PCy3 has enabled efficient Suzuki couplings of unactivated aryl chlorides. nih.gov These catalysts are effective due to the electron-donating ability and steric demand of the ligands, which facilitate the crucial oxidative addition step. nih.gov It is highly probable that such palladium-catalyzed systems could be effectively applied to this compound to introduce a wide variety of aryl, alkyl, and other functional groups at the C-3 position.

Functionalization of the Difluoromethyl Moiety in this compound

The difluoromethyl (CHF2) group offers unique opportunities for functionalization, distinct from the reactivity of the pyridine ring.

Reactions Involving the C-H Bonds of the Difluoromethyl Group

The proton of the difluoromethyl group is acidic and can be removed by a suitable base to generate a difluoro-substituted carbanion, which can then react with various electrophiles. Research has demonstrated this reactivity on the closely related substrate, 3-(difluoromethyl)pyridine. acs.orgnih.gov

Direct deprotonation of the -CHF2 group using a lithiated base, followed by trapping with an electrophile, allows for the introduction of new substituents at the difluoromethyl carbon. nih.gov A key development in this area is the in-situ quenching of the lithiated intermediate with an electrophile to form new C-C or C-Si bonds. acs.orgnih.gov

| Reactant | Reagents | Product | Description |

|---|---|---|---|

| 3-(difluoromethyl)pyridine | 1) Lithiated Base (e.g., LiHMDS) in THF 2) Electrophile (e.g., PhMe2SiCl) | 3-(1,1-difluoro-1-silylmethyl)pyridine | The acidic proton on the difluoromethyl group is removed, and the resulting anion is trapped by a silyl (B83357) chloride electrophile. |

This method provides a direct pathway to functionalize the CHF2 group, a reaction that can be extrapolated to this compound, assuming the chloro-substituent does not interfere with the deprotonation step.

Transformations of the Difluoromethyl Group to Other Fluorinated Functions

The initial functionalization of the difluoromethyl group can serve as a gateway to more complex fluorinated structures. The silylated derivative, 3-pyridyl-CF2-SiMe2Ph, is a particularly useful intermediate. nih.gov This compound can undergo post-functionalization with a fluoride (B91410) source, enabling the creation of a broader library of 3-(difluoroalkyl)pyridines that are not accessible through the direct deprotonation-alkylation sequence. acs.orgnih.gov This two-step process significantly expands the synthetic utility of the difluoromethyl group, allowing for its transformation into other valuable fluorinated moieties.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound offers additional routes for its transformation.

Oxidation of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring is susceptible to oxidation, typically yielding the corresponding N-oxide. This transformation is a common reaction for pyridine derivatives and is often accomplished using oxidizing agents like peroxy acids or hydrogen peroxide. While direct studies on this compound are sparse, the N-oxidation of other substituted pyridines is well-established. For example, studies on various 3-substituted pyridines, including 3-chloropyridine (B48278) and 3-methylpyridine, have detailed their conversion to the respective N-oxides by microsomal preparations in vitro. sci-hub.st Pyridine N-oxides themselves are useful intermediates; for instance, they can act as oxidants in certain catalytic reactions or be used in photochemical perfluoroalkylation reactions. nih.govorganic-chemistry.orgnih.gov Given this precedent, it is expected that this compound can be readily oxidized to this compound N-oxide, providing a handle for further synthetic manipulations.

Reduction of the Pyridine Ring and Halogen Substituents

The reduction of the pyridine ring and the halogen substituent in this compound is a critical transformation for the synthesis of various valuable piperidine (B6355638) derivatives. These reduction reactions can be achieved through several methods, including catalytic hydrogenation and chemical reduction using hydride reagents. The choice of reducing agent and reaction conditions plays a crucial role in determining the selectivity and outcome of the reduction, allowing for either the saturation of the pyridine ring, the removal of the chlorine atom, or both.

The pyridine ring is generally more resistant to reduction compared to other heterocyclic compounds under mild conditions. However, the presence of the electron-withdrawing difluoromethyl group can influence the reactivity of the pyridine ring, potentially facilitating its reduction.

One of the most common methods for the reduction of the pyridine ring is catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as platinum, palladium, or rhodium, under a hydrogen atmosphere. The choice of catalyst and reaction parameters like temperature and pressure can be optimized to achieve the desired level of reduction. For instance, the hydrogenation of substituted pyridines can lead to the corresponding piperidines. Research on the asymmetric hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides has shown that iridium catalysts can be effective in producing chiral piperidines with high enantioselectivity. rsc.org The electron-withdrawing nature of the trifluoromethyl group was found to enhance the reactivity of the pyridine ring towards hydrogenation. rsc.org

Chemical reducing agents also offer a viable route for the reduction of substituted pyridines. Samarium diiodide (SmI2) in the presence of water has been shown to rapidly reduce pyridine to piperidine at room temperature. clockss.org This method has also been applied to pyridine derivatives with chloro substituents, which can be partially or fully eliminated during the reduction process to yield pyridine or piperidine. clockss.org

The selective reduction of the chloro-substituent without affecting the pyridine ring is another important transformation. This can be challenging due to the relatively strong carbon-chlorine bond in chloropyridines. However, specific reagents and conditions can promote this chemoselective reduction. For example, systems like sodium borohydride (B1222165) in combination with a palladium catalyst have been developed for the selective reduction of carbon-carbon double bonds and could potentially be adapted for dehalogenation. cwu.educwu.edu The use of a palladium catalyst is crucial in these reductions, as sodium borohydride alone is generally not effective for reducing such bonds. cwu.edu

The following table summarizes a selection of research findings on the reduction of substituted pyridines, providing insights into the potential pathways for the reduction of this compound.

| Substrate | Reagent and Conditions | Product(s) | Yield | Reference |

| 1-Substituted Pyridinium Salts | Sodium borohydride, Palladium-charcoal | 1,2- and 1,4-Dihydropyridines | Not specified | rsc.org |

| Pyridine | Samarium diiodide, Water, THF, Room Temperature | Piperidine | Excellent | clockss.org |

| 3-Chloropyridine | Samarium diiodide, Water, THF, Room Temperature | Piperidine | Good | clockss.org |

| 2-Trifluoromethylpyridine | Pd, Pt, or Rh catalyst, Hydrogenation | 2-Trifluoromethylpiperidine | Not specified | mdpi.com |

| 3-(Trifluoromethyl)pyridinium hydrochloride | Iridium catalyst, Hydrogen (1200 psi), 80 °C | Chiral 3-(Trifluoromethyl)piperidine | Not specified | rsc.org |

It is important to note that while these examples provide a basis for understanding the potential reduction pathways for this compound, specific experimental studies on this compound are necessary to determine the optimal conditions and achievable outcomes for its selective reduction.

Application of 3 Chloro 5 Difluoromethyl Pyridine As a Versatile Synthetic Intermediate

Role in the Synthesis of Agrochemical Active Ingredients

Trifluoromethylpyridines are key building blocks in the synthesis of several important herbicides. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a crucial intermediate for a number of crop-protection products. nih.govresearchoutreach.org This suggests that 3-Chloro-5-(difluoromethyl)pyridine could similarly serve as a precursor for novel herbicidal compounds. The difluoromethyl group, while sharing some electronic properties with the trifluoromethyl group, possesses a hydrogen atom capable of forming hydrogen bonds, which could lead to new modes of action or altered selectivity profiles in herbicidal applications. A notable example of a related compound's application is the use of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) as a key intermediate in the synthesis of the herbicide fluazifop. nih.gov

A new method has been developed for the site-selective integration of the difluoromethyl group into pyridines, which could pave the way for the creation of new agrochemicals. chemeurope.comeurekalert.org This method allows for the precise placement of the difluoromethyl group at either the meta- or para-position relative to the nitrogen atom in the pyridine (B92270) ring. chemeurope.comeurekalert.org

Table 1: Examples of Herbicides Derived from Related Pyridine Intermediates

| Herbicide | Pyridine Intermediate | Key Features |

| Fluazifop-butyl | 2-chloro-5-(trifluoromethyl)pyridine | Post-emergence herbicide for controlling grass weeds. researchoutreach.org |

| Flazasulfuron | 2,3-dichloro-5-(trifluoromethyl)pyridine | A sulfonylurea herbicide used for broad-spectrum weed control in various crops. researchoutreach.org |

The trifluoromethylpyridine moiety is also a common feature in a number of insecticides. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine serves as a starting material for the synthesis of chlorfluazuron, an insect growth regulator. researchoutreach.org Furthermore, the insecticide Sulfoxaflor is based on a 6-(trifluoromethyl)pyridine structure. researchoutreach.org The potential for this compound to act as a building block for new insecticides is therefore significant. The subtle electronic and steric differences between a difluoromethyl and a trifluoromethyl group could be exploited to develop insecticides with improved potency, a more favorable safety profile, or activity against resistant insect populations. A review of trifluoromethylpyridine derivatives highlighted their importance in developing compounds to combat the spread of diseases carried by mosquitoes. researchoutreach.org

In the realm of fungicides, trifluoromethylpyridine derivatives have also proven to be valuable. For example, a series of novel trifluoromethylpyridine amide derivatives containing sulfur moieties have been synthesized and shown to possess fungicidal activity. rsc.org While these specific derivatives were synthesized from a trifluoromethylated precursor, it is conceivable that this compound could be utilized in a similar fashion to generate new classes of fungicides. The ability of the difluoromethyl group to act as a hydrogen bond donor could facilitate unique interactions with fungal target enzymes, potentially leading to new mechanisms of fungicidal action. A patent for the preparation of 2-fluoro-3-chloro-5-trifluoromethylpyridine mentions its use as a key intermediate in the synthesis of a new fungicide, fluorine pyridine amine. google.com

Utilization in Medicinal Chemistry for Novel Drug Candidate Synthesis

The pyridine scaffold is a ubiquitous feature in a vast number of pharmaceutical drugs, and the incorporation of fluorine is a widely used strategy to enhance the pharmacological properties of lead compounds. nih.govresearchoutreach.org The difluoromethyl group, in particular, is gaining increasing attention in drug design due to its unique combination of properties.

The difluoromethyl group can significantly influence how a molecule binds to its biological target. It is considered a bioisostere of other functional groups, such as the hydroxyl or thiol group, meaning it can mimic their interactions while offering improved metabolic stability. nih.gov Research has shown that replacing a pyridine-N-oxide with a 2-difluoromethylpyridine in a series of quorum sensing inhibitors enhanced their activity. nih.gov This suggests that incorporating the this compound moiety into bioactive molecules could lead to improved ligand-target interactions and, consequently, enhanced therapeutic efficacy. The development of a method for the late-stage difluoromethylation of pyridine-containing drugs further underscores the importance of this functional group in medicinal chemistry. chemeurope.comeurekalert.org

The difluoromethyl group imparts several beneficial properties to drug candidates. It is more lipophilic than a methyl group, which can improve a drug's ability to cross cell membranes and reach its target. At the same time, it is generally more metabolically stable than a methyl group, leading to a longer duration of action in the body. nih.gov A recent study highlighted that the difluoromethyl group often determines the properties of bioactive molecules, making it particularly interesting for drug research. chemeurope.comeurekalert.org The strategic placement of a difluoromethyl group, as would be possible using this compound as a starting material, can therefore be a powerful tool in the optimization of lead compounds into viable drug candidates.

Table 2: Comparison of Functional Group Properties in Drug Design

| Functional Group | Lipophilicity (logP) | Hydrogen Bond Donating Ability | Metabolic Stability |

| -CH3 | Moderate | No | Prone to oxidation |

| -CF3 | High | No | Generally high |

| -CHF2 | Moderate-High | Yes | Generally high |

Contribution to Materials Science and Specialty Chemical Development

Development of Functional Polymeric Materials

Information regarding the application of this compound in the development of functional polymeric materials is not available in the reviewed scientific literature. The synthesis and properties of polymers are highly dependent on the reactivity and functionality of the monomer units. While fluorinated polymers often exhibit unique and desirable properties, such as thermal stability and chemical resistance, there are no specific reports of this compound being utilized as a monomer or a key building block in polymer chemistry.

Application in Advanced Chemical Reagents and Additives

Similarly, there is no documented use of this compound as an advanced chemical reagent or additive. The utility of a compound in this context would depend on its specific chemical properties and reactivity, which have not been extensively studied or reported for this particular molecule.

Advanced Spectroscopic and Computational Investigations of 3 Chloro 5 Difluoromethyl Pyridine

Spectroscopic Characterization for Structural and Electronic Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure and electronic nature of compounds. For 3-Chloro-5-(difluoromethyl)pyridine, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Studies for Atom Connectivity and Conformational Analysis

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. In the case of this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are crucial for confirming its structure.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three aromatic protons on the pyridine (B92270) ring. The difluoromethyl group (-CHF₂) will exhibit a characteristic triplet due to the coupling between the proton and the two equivalent fluorine atoms (¹J-H,F coupling). The chemical shifts of the pyridine ring protons are influenced by the electron-withdrawing effects of the chlorine and difluoromethyl substituents.

¹³C NMR: The ¹³C NMR spectrum will display signals for the five carbon atoms of the pyridine ring and one for the difluoromethyl carbon. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹J-C,F). The positions of the carbon signals in the aromatic region will be affected by the substituents, with carbons attached to or near the electronegative chlorine and difluoromethyl groups showing downfield shifts. For comparison, in the related molecule pyridine, the chemical shifts are approximately C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm. testbook.com

¹⁹F NMR: The ¹⁹F NMR spectrum provides direct information about the fluorine environment. For the -CHF₂ group, a doublet is expected due to coupling with the single proton (¹J-F,H coupling).

The following table summarizes the anticipated NMR data based on analyses of similar structures, such as 2-((difluoromethyl)thio)pyridine (B14018446) and other substituted pyridines. rsc.org

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~8.7 | Doublet | ~2.0 | H-2 |

| ¹H | ~8.0 | Doublet of triplets | ~8.0, ~2.0 | H-4 |

| ¹H | ~8.8 | Doublet | ~2.0 | H-6 |

| ¹H | 6.5 - 7.5 | Triplet | ~55-75 (¹J-H,F) | -CHF₂ |

| ¹³C | ~150 | Aromatic C | C-2 | |

| ¹³C | ~140 | Aromatic C | C-3 (C-Cl) | |

| ¹³C | ~135 | Aromatic C | C-4 | |

| ¹³C | ~138 | Aromatic C | C-5 (C-CHF₂) | |

| ¹³C | ~152 | Aromatic C | C-6 | |

| ¹³C | ~115 | Triplet | ~240-250 (¹J-C,F) | -CHF₂ |

| ¹⁹F | -90 to -130 | Doublet | ~55-75 (¹J-F,H) | -CHF₂ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. These include C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the pyridine ring (typically in the 1400-1600 cm⁻¹ region), and C-Cl stretching vibrations (usually below 800 cm⁻¹). The C-F stretching vibrations of the difluoromethyl group are strong and typically appear in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that result in a change in polarizability. Aromatic ring breathing modes are often strong in Raman spectra.

Key expected vibrational frequencies are detailed in the table below, based on data from analogous halogenated and difluoromethylated aromatic compounds. rsc.orgnih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | IR, Raman |

| C-F Stretch (asymmetric & symmetric) | 1000 - 1200 | IR |

| C-H Bend (in-plane and out-of-plane) | 800 - 1000 | IR, Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern under ionization, which aids in structural elucidation.

For this compound (C₆H₄ClF₂N), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion, showing an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. miamioh.edu

Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom or the side chain. For this molecule, fragmentation could involve the loss of a chlorine radical (Cl•), a fluorine radical (F•), or the entire difluoromethyl group (•CHF₂). The loss of small neutral molecules like HF is also a plausible fragmentation step. libretexts.org Analysis of related compounds like 3-Chloro-5-(trifluoromethyl)pyridin-2-ol shows primary fragmentation through the loss of HF or CO. massbank.jp

| Ion | m/z (for ³⁵Cl) | Possible Origin |

| [C₆H₄ClF₂N]⁺• (M⁺) | 163 | Molecular Ion |

| [C₆H₄F₂N]⁺ | 128 | Loss of •Cl |

| [C₅H₄ClN]⁺ | 113 | Loss of •CHF₂ |

| [C₆H₃F₂N]⁺• | 127 | Loss of HCl |

| [C₆H₄ClF]⁺ | 144 | Loss of •F |

Quantum Chemical Studies and Theoretical Modeling of this compound

Theoretical calculations provide deep insights into the electronic properties and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can predict optimized molecular geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. researchgate.net

The HOMO-LUMO energy gap is a critical parameter for predicting chemical reactivity. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. In this molecule, the electron-withdrawing nature of the chlorine and difluoromethyl groups is expected to lower the energy of the LUMO, making the pyridine ring susceptible to nucleophilic attack. DFT studies on related molecules like 3-chloropyridine (B48278) confirm that the solvent environment can influence these electronic properties. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. scienceopen.com It is a valuable tool for predicting how a molecule will interact with other charged species.

For this compound, the MEP map would illustrate the distribution of charge. scispace.com

Negative Potential (Red/Yellow): Regions of negative potential are expected around the electronegative nitrogen atom of the pyridine ring and the fluorine atoms of the difluoromethyl group. These areas are prone to electrophilic attack.

Positive Potential (Blue): Regions of positive potential are anticipated around the hydrogen atoms of the pyridine ring. These sites are susceptible to nucleophilic attack.

Neutral Regions (Green): The carbon backbone of the ring would likely show intermediate potential.

The MEP map provides a clear picture of the molecule's charge distribution, highlighting the nitrogen lone pair as a site of high electron density and the regions around the hydrogen atoms as electron-deficient. scienceopen.comresearchgate.net This information is crucial for understanding intermolecular interactions and predicting the regioselectivity of chemical reactions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum mechanics for predicting the reactivity of molecules. wikipedia.orgnumberanalytics.com It posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.comacs.org The HOMO, being the highest-energy orbital containing electrons, acts as a nucleophile or electron donor. Conversely, the LUMO, the lowest-energy orbital devoid of electrons, acts as an electrophile or electron acceptor. numberanalytics.com

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. numberanalytics.com A small HOMO-LUMO gap suggests that the molecule can be easily polarized and is generally more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com

For this compound, the presence of two strong electron-withdrawing groups, the chlorine atom at the 3-position and the difluoromethyl group at the 5-position, significantly influences its electronic properties. These groups lower the energy of both the HOMO and, more profoundly, the LUMO. This reduction in LUMO energy makes the pyridine ring highly electron-deficient and thus susceptible to nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Properties for a Representative Substituted Pyridine

| Parameter | Description | Representative Value (eV) | Reactivity Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -6.5 | Lower values indicate weaker nucleophilicity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -1.0 | Lower values indicate stronger electrophilicity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.5 to 6.0 | A relatively large gap suggests high kinetic stability. |

Note: The values presented are illustrative and based on DFT calculations for electronically similar substituted pyridines. The precise energies for this compound would require specific computational analysis.

Computational Elucidation of Reaction Mechanisms

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the detailed step-by-step pathways of chemical reactions. researchgate.netrsc.org By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the activation energies required for each step. researchgate.net This provides a deep understanding of reaction feasibility, kinetics, and regioselectivity.

For this compound, a key reaction pathway to explore computationally is nucleophilic aromatic substitution (SNAr). Given the electron-deficient nature of the pyridine ring, it is predisposed to react with nucleophiles. A computational study of an SNAr reaction would typically involve the following steps:

Reactant Modeling: The 3D structures of this compound and the chosen nucleophile are optimized to find their lowest energy conformations.

Transition State Search: The calculation searches for the transition state structure corresponding to the nucleophile attacking the pyridine ring. For this molecule, attacks at the 2, 4, and 6 positions are possible. DFT can calculate the activation energy for the formation of the Meisenheimer-type intermediate at each position. The position with the lowest activation barrier is the kinetically favored site of attack.

Intermediate and Product Optimization: The structures of the resulting intermediates and the final products (following the departure of the chloride leaving group) are optimized.

Through such computational elucidation, one can predict not only that SNAr is a viable reaction but also which isomer will be preferentially formed, guiding synthetic efforts.

Structure-Activity Relationship (SAR) Studies in Derivatives of this compound

Structure-Activity Relationship (SAR) studies are a systematic investigation into how the chemical structure of a compound influences its activity. nih.govresearchgate.net In the context of this compound, SAR involves creating a series of derivatives by modifying or adding substituents and then evaluating how these changes affect a target property, such as chemical reactivity or biological activity. nih.gov Computational chemistry plays a vital role in modern SAR by allowing for the in silico prediction of properties, thereby streamlining the design and synthesis process. dntb.gov.ua

Impact of Substituent Modifications on Chemical Reactivity

The chemical reactivity of the this compound core can be finely tuned by introducing additional substituents or modifying the existing ones. The impact of these modifications is governed by a combination of electronic and steric effects.

Electronic Effects: Introducing an electron-donating group (EDG), such as an amino (-NH2) or methoxy (B1213986) (-OCH3) group, would increase the electron density of the pyridine ring. nih.govnih.gov This would raise the HOMO energy, making the derivative a better nucleophile, and decrease its susceptibility to nucleophilic attack. Conversely, adding another electron-withdrawing group (EWG), like a nitro (-NO2) or cyano (-CN) group, would further decrease the LUMO energy, enhancing its electrophilicity and reactivity towards nucleophiles. acs.org

Steric Effects: The size and position of a substituent can hinder or block access to a potential reaction site. For example, placing a bulky group, such as a tert-butyl group, at the 2- or 4-position could sterically hinder a nucleophile from attacking the adjacent positions, thereby influencing the regioselectivity of a reaction. nih.gov

Table 2: Predicted Impact of Substituent Modifications on the Reactivity of the Pyridine Ring

| Position of New Substituent | Type of Substituent | Predicted Effect on HOMO/LUMO | Predicted Impact on Reactivity |

| 2, 4, or 6 | Electron-Donating Group (EDG) | Raises HOMO and LUMO energies | Decreases susceptibility to nucleophilic attack; increases susceptibility to electrophilic attack. |

| 2, 4, or 6 | Electron-Withdrawing Group (EWG) | Lowers HOMO and LUMO energies | Increases susceptibility to nucleophilic attack; decreases susceptibility to electrophilic attack. |

| 2 or 4 | Bulky Group | Minimal electronic effect, significant steric effect | May hinder attack at adjacent positions, altering regioselectivity. |

Rational Design of Derivatives based on Computational Insights

The principles of FMO, mechanistic understanding, and SAR converge in the rational design of novel molecules with tailored properties. researchgate.netnih.govresearchgate.net Computational chemistry enables a design-test-refine cycle that is performed entirely in silico before any resource-intensive synthesis is undertaken. nih.gov

A typical workflow for the rational design of a this compound derivative might proceed as follows:

Define Objective: The first step is to define the desired property. For example, the goal might be to design a derivative with enhanced reactivity for SNAr at the 6-position.

Virtual Library Generation: A virtual library of candidate molecules is created by computationally adding a variety of substituents (e.g., -NH2, -OH, -CH3, -CN, -F) at different available positions (2, 4, 6) on the parent scaffold.

High-Throughput Computational Screening: This virtual library is screened using computational methods. Key descriptors are calculated for each derivative, including HOMO/LUMO energies, molecular electrostatic potential maps (which show electron-rich and electron-poor regions), and calculated activation barriers for the target reaction. nih.govrsc.org

Candidate Prioritization: The computational data is analyzed to identify candidates that best meet the design objective. For the example of enhancing SNAr at the 6-position, promising candidates would be those with a significantly lowered LUMO energy and a low calculated activation barrier for nucleophilic attack at C-6.

Synthesis and Experimental Validation: The most promising candidates identified through computation are then prioritized for chemical synthesis and experimental testing to validate the predicted properties.

This rational, computation-driven approach accelerates the discovery of new molecules by focusing laboratory efforts on compounds with the highest probability of success. acs.orgrsc.org

Future Research Directions and Emerging Trends for 3 Chloro 5 Difluoromethyl Pyridine

Exploration of Unconventional Synthetic Pathways

The development of novel and efficient synthetic routes to 3-Chloro-5-(difluoromethyl)pyridine and its derivatives is paramount for accelerating research and application. While traditional methods for the synthesis of fluorinated pyridines exist, future efforts are likely to focus on more unconventional and sustainable approaches.

Emerging synthetic strategies are moving beyond classical multi-step sequences, which often involve harsh reagents and generate significant waste. Recent advancements in photoredox catalysis, for example, offer a promising avenue for the direct and selective introduction of fluorinated motifs into aromatic systems. researchgate.net These methods, often proceeding under mild, visible-light-mediated conditions, could be adapted for the late-stage difluoromethylation of pre-functionalized chloropyridines or the direct synthesis of the target compound from simpler precursors.

Furthermore, transition-metal-free N-difluoromethylation techniques are gaining traction. acs.orgacs.org These methods utilize readily available and inexpensive reagents to install the N-CF2H group, which could be a precursor to C-CF2H substituted pyridines through rearrangement or subsequent functionalization. The exploration of electrochemical synthesis also presents a compelling alternative, potentially offering a greener and more scalable route to this compound by leveraging electricity to drive the desired chemical transformations.

Development of Highly Selective Catalytic Systems for Functionalization

The pyridine (B92270) ring of this compound offers multiple sites for further functionalization, enabling the creation of diverse molecular architectures. The development of highly selective catalytic systems that can precisely target specific C-H or C-Cl bonds is a critical area of future research.

The inherent electronic properties of the pyridine ring, influenced by the electron-withdrawing nature of both the chlorine atom and the difluoromethyl group, make regioselective functionalization a significant challenge. mdpi.com Future research will likely focus on the design and application of sophisticated catalyst systems to achieve site-selective C-H activation. This could involve the use of directing groups to guide the catalyst to a specific position or the development of catalysts with inherent selectivity for a particular C-H bond.

Moreover, catalytic cross-coupling reactions are a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds. While Suzuki, Sonogashira, and Buchwald-Hartwig couplings are well-established for chloropyridines, the development of catalysts that are highly active and selective for the C-Cl bond in the presence of the difluoromethyl group is an ongoing pursuit. Research into novel ligands and palladium or other transition metal catalysts will be crucial for expanding the scope of these reactions and enabling the synthesis of a wide array of derivatives of this compound.

Integration into Advanced Functional Material Platforms

The unique properties imparted by the fluorine atoms in this compound make it an attractive candidate for incorporation into advanced functional materials. The high electronegativity, hydrophobicity, and metabolic stability associated with fluorinated compounds can be leveraged to create materials with enhanced performance characteristics. acs.org

One promising area is the development of novel polymers. By incorporating this compound as a monomer or a pendant group, it is possible to synthesize polymers with tailored properties such as improved thermal stability, chemical resistance, and specific optical or electronic characteristics. These materials could find applications in areas ranging from high-performance coatings to organic electronics.

Another exciting frontier is the use of fluorinated pyridines as ligands in the construction of Metal-Organic Frameworks (MOFs). The introduction of fluorine into the organic linkers of MOFs can significantly alter their properties, including pore size, hydrophobicity, and catalytic activity. acs.org this compound and its derivatives could serve as versatile building blocks for creating novel MOFs with applications in gas storage and separation, catalysis, and sensing.

Investigation of Bioisosteric Replacements with the Difluoromethyl Group

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance biological activity or pharmacokinetic profiles, is a cornerstone of drug design. The difluoromethyl group (CHF2) is increasingly recognized as a valuable bioisostere for several common functional groups, including the hydroxyl (-OH), thiol (-SH), and even the methyl (-CH3) group. uchicago.edubmglabtech.com

The difluoromethyl group can act as a lipophilic hydrogen bond donor, a property that is particularly interesting in modulating drug-receptor interactions. acs.org Research has demonstrated that replacing a pyridine-N-oxide moiety with a 2-difluoromethylpyridine can lead to compounds with similar or even enhanced biological activity. researchgate.netacs.org This finding is highly relevant for the future exploration of this compound derivatives as potential therapeutic agents.

Future research in this area will likely involve the systematic synthesis and biological evaluation of this compound analogues where the difluoromethyl group is strategically positioned to mimic the role of other functional groups in known bioactive molecules. This approach could lead to the discovery of new drug candidates with improved potency, selectivity, and metabolic stability.

High-Throughput Synthesis and Screening of Derivatives

To fully explore the chemical space around this compound and identify new compounds with desirable properties, high-throughput synthesis (HTS) and screening methodologies are indispensable. These automated technologies allow for the rapid preparation and evaluation of large libraries of related compounds. wikipedia.org

The development of robust and automated synthetic platforms is crucial for the efficient generation of derivative libraries based on the this compound scaffold. acs.org This could involve the use of robotic systems for parallel synthesis in microtiter plates or the application of flow chemistry techniques, which enable rapid reaction optimization and production of a series of compounds. vapourtec.comlabmanager.com

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-5-(difluoromethyl)pyridine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step routes, starting with pyridine ring formation followed by functionalization. A common approach includes:

- Step 1 : Pyridine ring construction via Hantzsch synthesis using β-ketoesters, aldehydes, and ammonia .

- Step 2 : Chlorination using reagents like N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C) .

- Step 3 : Difluoromethylation via nucleophilic substitution or radical-mediated reactions. For regioselective functionalization, catalysts such as Pd or Cu may enhance selectivity .

- Optimization : Use continuous flow reactors to improve scalability and reduce side reactions. Solvent selection (e.g., DMF or THF) and temperature gradients (reflux vs. room temperature) significantly impact purity .

Q. How can regioselective functionalization of this compound be achieved for downstream applications?

- Methodological Answer : Regioselectivity is influenced by electronic effects from the difluoromethyl and chloro groups. Strategies include:

- Metalation : Use LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate specific positions, followed by electrophilic quenching .

- Cross-Coupling : Suzuki-Miyaura coupling with Pd catalysts targets the electron-deficient C-2 or C-4 positions. Pre-coordination with directing groups (e.g., pyridine N-oxide) enhances selectivity .

- Reagent Choice : Bulky bases (e.g., t-BuOK) favor substitution at sterically accessible sites .

Advanced Research Questions

Q. What are the key challenges in regiochemical control during nucleophilic substitution reactions of this compound?

- Methodological Answer : Competing pathways arise due to the electron-withdrawing difluoromethyl group and chloro substituent:

- Electronic Effects : The difluoromethyl group at C-5 increases electron density at C-4, making it prone to nucleophilic attack. However, steric hindrance from the chloro group at C-3 complicates accessibility .

- Mitigation : Use kinetic vs. thermodynamic control. For example, low-temperature reactions with soft nucleophiles (e.g., thiols) favor C-4 substitution, while harder nucleophiles (e.g., amines) target C-6 under reflux .

- Monitoring : In-situ NMR or LC-MS tracks regiochemical outcomes. Computational modeling (DFT) predicts reactive sites .

Q. How can spectroscopic and computational methods resolve contradictions in structural characterization of derivatives?

- Methodological Answer : Discrepancies in spectral data (e.g., NMR shifts or IR stretches) often stem from conformational flexibility or solvent effects:

- Multi-Technique Validation : Combine // NMR, X-ray crystallography, and HRMS. For example, NMR distinguishes CF (δ -60 to -70 ppm) from CFH groups (δ -110 to -120 ppm) .

- Computational Aids : DFT calculations (e.g., B3LYP/6-311+G(d,p)) simulate NMR chemical shifts and IR frequencies to validate experimental data .

- Case Study : Contradictory NOESY correlations in a derivative were resolved via variable-temperature NMR, revealing dynamic rotational barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。